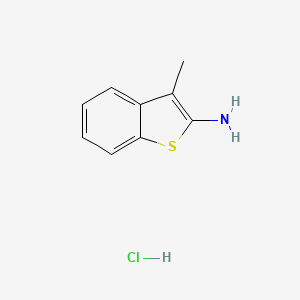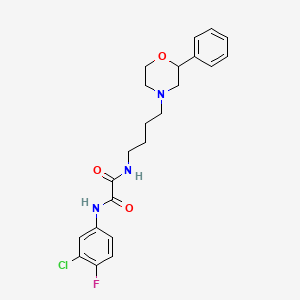
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Novel Synthetic Approaches
Research by Mamedov et al. (2016) demonstrates a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be applicable to the synthesis of compounds like N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. This methodology offers an operationally simple and high-yielding formula, crucial for developing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Detection of Toxic Chemicals
A study by Zhang et al. (2017) on a fluorescent sensor for detecting oxalyl chloride and phosgene highlights the relevance of oxalamide derivatives in the detection of toxic industrial chemicals. The sensor exhibits outstanding selectivity and a "turn-on" fluorescence mode, potentially applicable for compounds related to oxalamide (Zhang et al., 2017).
Enantioselective Fluorination
Li et al. (2014) explored the oxidative enantioselective α-fluorination of aliphatic aldehydes, a process that may relate to the fluorination steps in synthesizing oxalamide derivatives. This study highlights the significance of enantioselective synthesis in producing structurally complex compounds (Li et al., 2014).
Photophysical Characterization
The work by Borbas et al. (2008) on the design, synthesis, and photophysical characterization of water-soluble chlorins can be related to the study of similar properties in oxalamide derivatives. This research is crucial for applications in biological systems and medical imaging (Borbas et al., 2008).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O3/c23-18-14-17(8-9-19(18)24)26-22(29)21(28)25-10-4-5-11-27-12-13-30-20(15-27)16-6-2-1-3-7-16/h1-3,6-9,14,20H,4-5,10-13,15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBTIVQSPTSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[(2,4-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2842887.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
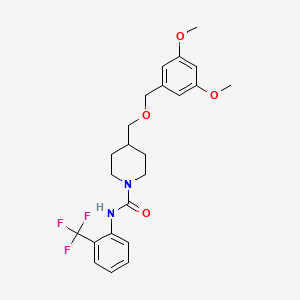
![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)

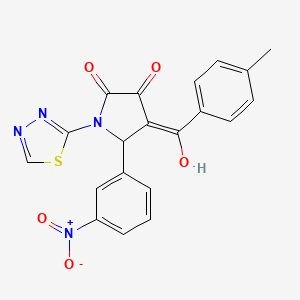
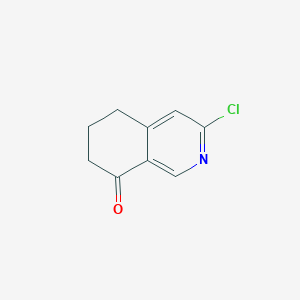

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)
![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)
![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
